
Gatifloxacin sesquihydrate
Overview
Description
Gatifloxacin is a synthetic broad-spectrum antibiotic belonging to the fourth-generation fluoroquinolone family. It was first introduced by Bristol-Myers Squibb in 1999 under the brand name Tequin® for the treatment of respiratory tract infections . Gatifloxacin works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gatifloxacin involves multiple steps, starting from the preparation of the boron difluoride chelate derivative. This intermediate is then reacted with 2-methyl piperazine in acetonitrile to obtain gatifloxacin . The reaction conditions typically involve an applied voltage of 18 kV, a flow rate of 0.5 mL/h, and a tip-to-collector distance of 10 cm during the electrospinning process .
Industrial Production Methods: Industrial production of gatifloxacin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques like high-performance liquid chromatography (HPLC) is common to monitor the quality and stability of gatifloxacin during production .
Chemical Reactions Analysis
Recrystallization and Precipitation Optimization
Isolation of high-purity gatifloxacin sesquihydrate requires controlled precipitation:
A patented method achieves 42% yield by maintaining pH 10.1–10.7 and slow cooling (85°C → 25°C over 110 minutes) in water/DMSO mixtures .
Hydrolysis of Boron Difluoride Chelate Intermediate
This compound is synthesized via hydrolysis of a boron difluoride chelate intermediate:
-
Reactants : Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate, 2-methylpiperazine
-
Conditions : Polar solvents (e.g., ethanol), triethylamine hydrolysis
-
Key Step : Purification via alcohol washes at -10°C to -5°C removes residual solvents .
-
Yield : 65.4–70% after vacuum distillation and crystallization .
Stability Under Analytical Conditions
Gatifloxacin exhibits stability in chromatographic systems:
Accelerated stability studies confirm no degradation in solid lipid nanoparticles (SLNs) under 40°C/75% RH for 6 months .
Interaction with Organic Acids
Gatifloxacin forms salts with organic acids during purification:
-
Example : Reaction with formic acid yields gatifloxacin formic acid ethyl ester , a derivative used in purification .
-
Solubility : Freely soluble in acetic acid, slightly soluble in ethanol/water .
Infrared Spectral Analysis
Partial least squares (PLS) regression models quantify gatifloxacin in capsules using FTIR:
Scientific Research Applications
Ocular Infections
Gatifloxacin is predominantly used in treating bacterial conjunctivitis and other ocular infections. Its efficacy in this area is attributed to its ability to penetrate ocular tissues effectively. A recent study formulated gatifloxacin into nanostructured lipid carriers (NLCs) to improve ocular bioavailability compared to traditional eyedrops .
Formulation | Release Duration | Transcorneal Flux | Permeability Increase |
---|---|---|---|
Commercial Eyedrops | 2 hours | Baseline | Baseline |
GTX-NLCs | 12 hours | 5.5-fold higher | 6.0-fold higher |
The study demonstrated that GTX-NLCs could significantly enhance drug delivery, leading to better treatment outcomes for patients suffering from bacterial conjunctivitis.
Antimicrobial Susceptibility Testing
Gatifloxacin sesquihydrate is also utilized in clinical microbiology for antimicrobial susceptibility testing. It is commonly employed in various formats, including disc diffusion and minimum inhibitory concentration (MIC) assays, to determine the susceptibility of bacterial isolates . This application is essential for guiding appropriate antibiotic therapy in clinical settings.
Pharmacokinetics and Bioavailability
Gatifloxacin exhibits high oral bioavailability (approximately 96%) when administered systemically . The pharmacokinetic profile indicates that co-administration with probenecid can enhance its plasma concentration significantly, thereby prolonging its half-life .
Parameter | Value |
---|---|
Bioavailability | 96% |
Half-life (with probenecid) | Increased by 44% |
Cmax Increase (digoxin interaction) | Up to 58% |
Efficacy Against Resistant Strains
A study highlighted gatifloxacin's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicated that gatifloxacin was more potent than other fluoroquinolones, making it a valuable option for treating infections caused by resistant strains .
Clinical Outcomes in Ophthalmology
In a clinical trial involving patients with bacterial conjunctivitis treated with gatifloxacin ophthalmic solution, results showed a significant reduction in symptoms within 24 hours of initiation of therapy, demonstrating rapid therapeutic action .
Mechanism of Action
Gatifloxacin exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription . By binding to these enzymes, gatifloxacin prevents the replication of bacterial DNA, leading to bacterial cell death .
Comparison with Similar Compounds
- Gemifloxacin
- Moxifloxacin
- Levofloxacin
- Ciprofloxacin
Comparison: Gatifloxacin, gemifloxacin, and moxifloxacin are newer fluoroquinolones with improved activity against Gram-positive organisms compared to older fluoroquinolones like levofloxacin and ciprofloxacin . Gatifloxacin has a unique 8-methoxy group that enhances its activity against respiratory pathogens and reduces the risk of phototoxicity . it has been associated with dysglycemia, leading to its withdrawal from the market for systemic use .
Biological Activity
Gatifloxacin sesquihydrate is a synthetic fluoroquinolone antibiotic known for its broad-spectrum antibacterial properties. It is primarily utilized in treating bacterial infections, particularly those affecting the eye, such as bacterial conjunctivitis. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effectiveness against various pathogens, and additional biological effects.
This compound exerts its antibacterial effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound has demonstrated the following inhibitory concentrations (IC50) against key bacterial enzymes:
- E. coli DNA gyrase: IC50 = 0.109 μg/ml
- S. aureus topoisomerase IV: IC50 = 13.8 μg/ml
- HeLa cell topoisomerase II: IC50 = 265 μg/ml .
Antibacterial Efficacy
This compound shows significant antibacterial activity against various strains of bacteria. Its minimum inhibitory concentrations (MIC) against different bacterial strains are as follows:
Bacterial Strain | MIC (μg/ml) |
---|---|
S. aureus (wild-type) | 0.05 |
E. coli (wild-type) | 0.0063 |
S. aureus (first-step mutant) | 0.10 |
S. aureus (second-step mutant) | 0.20 |
S. aureus (third-step mutant) | 1.56 - 3.13 |
S. aureus (fourth-step mutant) | 50 - 200 |
This compound exhibits the most potent activity against second- and third-step mutants of S. aureus .
In Vivo Studies
In animal models, this compound has shown promising results:
- Nocardia brasiliensis Infection: In a study involving BALB/c mice infected with Nocardia brasiliensis, subcutaneous administration of this compound at a dosage of 100 mg/kg three times a day for 30 days significantly reduced the number of lesions in the infected footpad .
Anti-inflammatory Properties
Beyond its antibacterial activity, this compound has demonstrated anti-inflammatory effects. Research indicates that it inhibits T-cell proliferation and modulates oxidative burst responses in neutrophils and macrophages:
- T-cell Proliferation Inhibition: this compound showed moderate inhibition of T-cell proliferation with an IC50 of approximately 31 μg/ml .
- Oxidative Burst Response: The compound exhibited varying degrees of inhibition on the oxidative burst response across different immune cells, with some analogues showing potent effects at concentrations as low as 0.2 μg/ml .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- In Vitro Studies on Immune Cells: A study assessed the effects of gatifloxacin on oxidative burst production in whole blood and isolated immune cells, highlighting its potential immunomodulatory properties alongside its antibacterial action .
- Antimicrobial Activity Against Resistant Strains: this compound has been effective against various resistant strains, making it a valuable option in treating infections caused by multidrug-resistant organisms .
Q & A
Q. Basic: What methods are recommended for the chemical identification of gatifloxacin sesquihydrate in pharmaceutical formulations?
Answer: Pharmacopeial guidelines outline a combination of infrared (IR) spectroscopy, high-performance liquid chromatography (HPLC), and X-ray diffraction (XRD) for definitive identification. IR spectroscopy verifies functional groups (e.g., carboxylic acid and quinolone moieties) , while HPLC retention time matching against a USP reference standard ensures chromatographic purity . XRD is critical to confirm the sesquihydrate crystal lattice, distinguishing it from other hydrates or polymorphs .
Q. Basic: Which analytical techniques are validated for quantifying this compound purity in bulk drug substances?
Answer: The United States Pharmacopeia (USP) recommends HPLC with UV detection (λ = 286 nm) using a C18 column and a mobile phase of phosphate buffer-acetonitrile (85:15 v/v) . Method validation requires assessing linearity (10–150 μg/mL), precision (%RSD < 2%), and accuracy (98–102% recovery) . For polymorphic purity, dynamic vapor sorption (DVS) and thermogravimetric analysis (TGA) monitor hydration stability .
Q. Advanced: How can researchers characterize polymorphic transitions in this compound during formulation development?
Answer: Simultaneous differential scanning calorimetry (DSC) and XRD analysis enable real-time monitoring of crystalline phase changes. For example, heating this compound to 120°C reveals dehydration to an anhydrous form, while cooling may not restore the original hydrate . Multivariate analysis of DSC-XRD data can model hydration/dehydration kinetics, critical for predicting shelf-life stability .
Q. Advanced: What experimental approaches evaluate the impact of hydration state on gatifloxacin's solubility and dissolution profile?
Answer: Comparative dissolution studies in biorelevant media (e.g., simulated gastric fluid) show that the sesquihydrate has higher solubility (~3.5 mg/mL) than the pentahydrate (~1.2 mg/mL) due to lattice energy differences . Intrinsic dissolution rate (IDR) testing under controlled humidity (25°C/60% RH) quantifies kinetic solubility, while powder X-ray diffraction (PXRD) confirms phase stability post-testing .
Q. Advanced: How can a UHPLC method be optimized for simultaneous quantification of this compound and corticosteroids in ocular formulations?
Answer: A validated UHPLC method uses a BEH C18 column (2.1 × 50 mm, 1.7 μm) with a gradient mobile phase (0.1% formic acid in water/acetonitrile). Key parameters include:
- Flow rate: 0.3 mL/min
- Column temperature: 40°C
- Detection: UV (286 nm for gatifloxacin; 240 nm for corticosteroids)
- Validation: Linearity (R² > 0.999), LOQ (0.1 μg/mL), and robustness (%RSD < 1.5% for retention time) .
Q. Advanced: What formulation strategies mitigate hygroscopicity-induced instability in this compound tablets?
Answer: Wet granulation with hydrophobic excipients (e.g., hydrogenated castor oil) reduces water absorption during processing . Lyophilization or spray drying produces amorphous solid dispersions with enhanced stability, though accelerated stability testing (40°C/75% RH for 6 months) is required to confirm phase purity .
Q. Advanced: How are sustained-release ocular inserts for this compound evaluated in preclinical models?
Answer: In vitro release studies use a Franz diffusion cell with synthetic membrane (MWCO 12 kDa) and simulated tear fluid (pH 7.4). In vivo efficacy is tested in rabbit models of bacterial keratitis, with corneal drug concentrations quantified via LC-QTOF/MS . Key metrics include time above MIC90 (≥4 μg/g for S. aureus) and insert biodegradability .
Q. Advanced: What validation parameters are critical for bioanalytical methods quantifying gatifloxacin in ocular tissues?
Answer: LC-QTOF/MS methods require:
- Matrix effects: Evaluate ion suppression/enhancement using post-column infusion.
- Calibration: Matrix-matched standards (cornea/aqueous humor) with a linear range of 0.5–50 μg/g .
- Recovery: >85% using protein precipitation (acetonitrile:methanol, 4:1 v/v).
- Precision: Intra-day and inter-day %RSD < 15% at LLOQ .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H22FN3O4.3H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;;;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJMZKDEVNTXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50F2N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180200-66-2 | |
Record name | Gatifloxacin sesquihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-1-cyclopropyl-6-fluoro-1, 4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolicarboxylic acid sesquihydrate. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GATIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4618BD7KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.